2-Trifluoromethyl-3h-benzoimidazol-5-ylamine dihydrochloride
CAS No.: 4205-97-4
Cat. No.: VC4236403
Molecular Formula: C8H8Cl2F3N3
Molecular Weight: 274.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4205-97-4 |
|---|---|
| Molecular Formula | C8H8Cl2F3N3 |
| Molecular Weight | 274.07 |
| IUPAC Name | 2-(trifluoromethyl)-3H-benzimidazol-5-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H6F3N3.2ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;;/h1-3H,12H2,(H,13,14);2*1H |
| Standard InChI Key | WOKBVPHBAKYPDH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine dihydrochloride features a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at the 2-position and an amine (-NH₂) group at the 5-position. The dihydrochloride salt form enhances solubility in polar solvents, though exact solubility data remain unreported . Key identifiers include:
X-ray crystallography and NMR studies confirm the planar benzimidazole ring system, with hydrogen bonding between the amine group and chloride ions stabilizing the dihydrochloride form . The trifluoromethyl group induces electron-withdrawing effects, influencing reactivity and interactions with biological targets .
Spectral Data
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 5.32 (s, 2H, NH₂) .
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¹³C NMR: 158.9 (C=N), 144.2 (C-CF₃), 122.1 (q, J=270 Hz, CF₃), 118.5–127.8 (aromatic carbons) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 4-nitro-1,2-phenylenediamine. Key steps include:
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Cyclocondensation: Reaction with trifluoroacetic anhydride forms the benzimidazole core .
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Nitration/Reduction: Introduction of the amine group at the 5-position via nitration followed by catalytic hydrogenation .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .
Optimization efforts focus on improving yield (currently ~40–50%) by varying solvents (e.g., DMF vs. ethanol) and catalysts (e.g., Pd/C for hydrogenation) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Benzimidazole derivatives exhibit cyclooxygenase (COX) and lipoxygenase (LOX) inhibition. In murine models, 2-trifluoromethyl-3H-benzoimidazol-5-ylamine dihydrochloride reduced edema by 55% at 100 mg/kg, comparable to diclofenac (65%) . The trifluoromethyl group enhances membrane permeability, while the amine group facilitates hydrogen bonding with COX-2’s active site .
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32 µg/mL and 64 µg/mL, respectively. The mechanism may involve disruption of microbial DNA gyrase, a trait observed in related benzimidazoles .
Enzyme Inhibition
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COX-2 Selectivity: The compound’s selectivity ratio (COX-2/COX-1) is 3.71, surpassing non-selective NSAIDs .
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5-LOX Inhibition: IC₅₀ of 0.0469 nM suggests potential for dual COX/LOX targeting, reducing gastrointestinal toxicity .
Pharmacological Applications
Drug Development
The compound’s dual inhibition profile positions it as a candidate for:
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Arthritis Treatment: Synergistic COX-2/5-LOX inhibition may alleviate inflammation with fewer ulcers .
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Anticancer Therapy: Benzimidazoles intercalate DNA, and fluorination enhances bioavailability for tumor targeting .
Comparative Efficacy
| Application | Efficacy (vs. Standard) | Mechanism |
|---|---|---|
| Inflammation | 55% edema reduction | COX-2/LOX inhibition |
| Bacterial Infection | MIC 32 µg/mL (S. aureus) | DNA gyrase binding |
| Pain Management | 78% analgesia (vs. 82% diclofenac) | Peripheral COX-2 blockade |
Future Research Directions
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In Vivo Pharmacokinetics: Assess bioavailability and half-life in mammalian models.
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Structural Analogues: Explore substitutions at the 1- and 6-positions to enhance selectivity.
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Combination Therapies: Pair with β-lactam antibiotics to combat resistant bacteria.
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